Unveiling 4'-O-Methylirenolone: A Technical Guide on a Putative Phytoalexin
Unveiling 4'-O-Methylirenolone: A Technical Guide on a Putative Phytoalexin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of 4'-O-Methylirenolone, a methylated derivative of the known phytoalexin, irenolone (B158011). While the parent compound, irenolone, has been isolated and characterized from natural sources, public domain scientific literature on the natural discovery and isolation of 4'-O-Methylirenolone is not currently available. This document provides a comprehensive overview of the discovery and isolation of irenolone as a foundational context. It further presents the available chemical data for 4'-O-Methylirenolone and posits a hypothetical biosynthetic pathway. Detailed experimental protocols for the isolation of irenolone are provided as a practical guide for researchers working with related phenalenone-type phytoalexins. The guide aims to be a valuable resource for professionals in natural product chemistry, phytopathology, and drug discovery.
Introduction to Irenolone and its Methylated Derivative
Irenolone is a phenalenone-type phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. The discovery of these compounds has opened avenues for research into new antifungal agents and plant defense mechanisms. 4'-O-Methylirenolone is the 4'-O-methylated derivative of irenolone. While its existence is confirmed in chemical databases, its natural occurrence and biological role are yet to be detailed in scientific literature.
The Parent Compound: Irenolone
Irenolone was first identified as a phytoalexin from bananas and plantains, specifically from the genus Musa.[1][2][3][4] Its production is induced in these plants upon infection by pathogenic fungi, most notably Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease.[4][5][6] The structure of irenolone has been elucidated as 2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one.
4'-O-Methylirenolone: An Enigmatic Derivative
4'-O-Methylirenolone, with the chemical formula C20H14O3, is structurally characterized by the methylation of the hydroxyl group at the 4'-position of the phenyl ring of irenolone.[7] While commercially available for research purposes, peer-reviewed scientific publications detailing its isolation from a natural source, its biological activities, or its specific role in plant defense are not available at the time of this writing. The study of O-methyltransferases in Musa species suggests that methylated phenalenones are part of the plant's chemical defense arsenal, making the natural occurrence of 4'-O-Methylirenolone plausible.[8]
Physicochemical and Structural Data
A summary of the available quantitative data for both irenolone and 4'-O-Methylirenolone is presented below for comparative analysis.
| Property | Irenolone | 4'-O-Methylirenolone |
| Molecular Formula | C19H12O3 | C20H14O3 |
| Molecular Weight | 288.3 g/mol | 302.3 g/mol |
| IUPAC Name | 2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one | 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one |
| CAS Number | 149184-19-0 | Not available |
| PubChem CID | 2754650 | 638391 |
Hypothetical Biosynthetic Pathway and Relationship
The biosynthesis of phenalenone phytoalexins in Musa is known to involve O-methyltransferases.[8] It is hypothesized that irenolone is a precursor to 4'-O-Methylirenolone through an enzymatic methylation step.
Caption: Hypothetical enzymatic methylation of irenolone to 4'-O-Methylirenolone.
Experimental Protocols: Isolation of Irenolone from Musa species
As no specific protocol for the isolation of 4'-O-Methylirenolone from natural sources is available, a detailed methodology for the isolation of its parent compound, irenolone, is provided below. This protocol is based on established methods for the extraction of phenalenone phytoalexins from Musa tissue.
General Workflow for Phytoalexin Isolation
Caption: General experimental workflow for the isolation of phytoalexins like irenolone.
Detailed Protocol
Materials:
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Infected plant material (e.g., rhizomes of Musa acuminata)
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Methanol (MeOH)
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Ethyl acetate (EtOAc)
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Deionized water
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Silica (B1680970) gel for column chromatography
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HPLC-grade solvents (e.g., acetonitrile (B52724), water)
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Standard laboratory glassware and equipment (blender, rotary evaporator, chromatography columns, HPLC system)
Procedure:
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Extraction:
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Freshly harvested, infected plant tissue is washed, cut into small pieces, and homogenized in a blender with an 80:20 mixture of methanol and water.
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The homogenate is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.
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Partitioning:
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The resulting aqueous extract is partitioned successively with hexane and then ethyl acetate.
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The ethyl acetate fraction, which contains the phenalenones, is collected and dried over anhydrous sodium sulfate.
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The solvent is then removed under reduced pressure to yield a crude extract.
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-
Column Chromatography:
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The crude extract is subjected to column chromatography on silica gel.
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The column is eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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-
High-Performance Liquid Chromatography (HPLC):
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Fractions containing the compounds of interest are pooled, concentrated, and further purified by semi-preparative HPLC.
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A C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.
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The peak corresponding to irenolone is collected.
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Structure Elucidation:
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The purity and structure of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
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Biological Activity and Future Perspectives
The parent compound, irenolone, exhibits antifungal properties, which is consistent with its role as a phytoalexin. The biological activity of 4'-O-Methylirenolone remains to be investigated. Methylation can significantly alter the biological activity of natural products, potentially affecting their potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
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Targeted isolation studies in Musa species to confirm the natural occurrence of 4'-O-Methylirenolone.
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Total synthesis of 4'-O-Methylirenolone to obtain sufficient quantities for biological screening.
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In-depth evaluation of its antifungal, antibacterial, and other potential pharmacological activities.
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Elucidation of the specific O-methyltransferase responsible for its biosynthesis.
Conclusion
While 4'-O-Methylirenolone is a structurally defined compound, its presence in nature and its biological functions are yet to be established in the scientific literature. The study of its parent compound, irenolone, provides a strong foundation and a methodological framework for future investigations into this potentially significant natural product. The detailed protocols and compiled data in this guide are intended to facilitate further research into the discovery, isolation, and characterization of 4'-O-Methylirenolone and other related phytoalexins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 4'-o-methylirenolone (C20H14O3) [pubchemlite.lcsb.uni.lu]
- 8. Characterization of O-methyltransferases in the biosynthesis of phenylphenalenone phytoalexins based on the telomere-to-telomere gapless genome of Musella lasiocarpa - PMC [pmc.ncbi.nlm.nih.gov]
